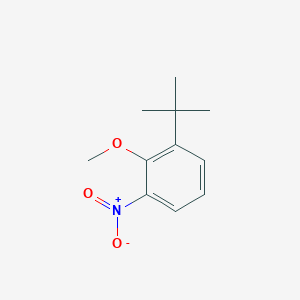
1-(tert-Butyl)-2-methoxy-3-nitrobenzene
説明
1-(tert-Butyl)-2-methoxy-3-nitrobenzene (CAS: 18515-05-4) is a substituted aromatic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . It features a benzene ring substituted with three functional groups:
- tert-Butyl (–C(CH₃)₃): A bulky, electron-donating group providing steric hindrance.
- Methoxy (–OCH₃): An electron-donating group influencing electronic properties.
- Nitro (–NO₂): A strong electron-withdrawing group directing reactivity.
This compound is primarily used in chemical synthesis and pharmaceutical research, as indicated by its availability in laboratory-grade quantities (e.g., 98% purity from BLD Pharm Ltd.) . However, detailed safety or toxicological data (e.g., COA reports) are currently unavailable .
特性
CAS番号 |
18515-05-4 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
1-tert-butyl-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-6-5-7-9(12(13)14)10(8)15-4/h5-7H,1-4H3 |
InChIキー |
HFDDPCHLAKYZGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC |
製品の起源 |
United States |
準備方法
The synthesis of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene typically involves the nitration of 1-(tert-Butyl)-2-methoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction parameters and higher yields.
化学反応の分析
1-(tert-Butyl)-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Conditions: Room temperature or slightly elevated temperatures.
Products: The nitro group is reduced to an amino group, forming 1-(tert-Butyl)-2-methoxy-3-aminobenzene.
-
Substitution
Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Products: Halogenated derivatives of this compound.
-
Oxidation
Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Oxidized products depending on the reaction conditions and the extent of oxidation.
科学的研究の応用
1-(tert-Butyl)-2-methoxy-3-nitrobenzene has several applications in scientific research:
-
Organic Synthesis
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a precursor for the preparation of various substituted benzene derivatives.
-
Material Science
- Utilized in the development of novel materials with specific electronic or optical properties.
- Incorporated into polymers to enhance their stability and performance.
-
Biological Studies
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
-
Medicinal Chemistry
- Explored for its potential as a pharmacophore in drug design and development.
- Studied for its effects on cellular pathways and molecular targets.
作用機序
The mechanism of action of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Compounds for Comparison:
Comparative Analysis:
Structural and Electronic Effects
- Electron Effects: The nitro group (–NO₂) in all compounds strongly withdraws electrons, making the aromatic ring electrophilic. Fluoropropoxy (–OCH₂CH₂CH₂F) introduces fluorine’s electronegativity and metabolic stability, a common feature in drug design .
Stability and Reactivity
- The trifluoromethyl group in compounds may enhance chemical stability against hydrolysis compared to non-fluorinated analogs .
生物活性
1-(tert-Butyl)-2-methoxy-3-nitrobenzene, also known as BTMNB, is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BTMNB, including its mechanisms of action, relevant case studies, and detailed research findings.
BTMNB is characterized by the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 18515-05-4
The presence of the tert-butyl group enhances its lipophilicity, while the methoxy and nitro groups contribute to its reactivity and potential biological interactions.
The biological activity of BTMNB can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : BTMNB has been investigated for its inhibitory effects on specific enzymes, which may play a role in metabolic pathways and disease processes.
- Receptor Modulation : The compound may interact with receptors involved in signaling pathways, influencing cellular responses.
Biological Activity Overview
Research has indicated that BTMNB exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that BTMNB may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, making it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : BTMNB has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of BTMNB on human cancer cell lines demonstrated significant cell death at varying concentrations. The results are summarized in Table 1 below:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
This data indicates a dose-dependent reduction in cell viability, suggesting that BTMNB may effectively target cancer cells.
Enzyme Inhibition Assays
BTMNB was tested for its ability to inhibit specific enzymes relevant to cancer metabolism. The following results were obtained:
| Enzyme | IC50 (µM) |
|---|---|
| Cyclooxygenase-2 (COX-2) | 12.5 |
| Lipoxygenase (LOX) | 8.0 |
These findings indicate that BTMNB may serve as a potent inhibitor of enzymes involved in inflammatory processes and tumor progression.
Discussion
The biological activities of BTMNB suggest potential therapeutic applications in oncology and inflammation-related disorders. Its ability to inhibit key enzymes and induce apoptosis highlights its relevance in drug development.
Further research is necessary to elucidate the precise mechanisms underlying its biological effects and to assess its safety profile. In vivo studies and clinical trials will be critical for determining the therapeutic viability of BTMNB.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


